(3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid, also known by its IUPAC name, is a chiral compound characterized by a pyrrolidine ring structure. Its molecular formula is and it has a molecular weight of 171.19 g/mol. The compound is recognized for its unique stereochemistry and functional groups, which contribute to its distinct chemical and biological properties. It is classified as a carboxylic acid due to the presence of the carboxyl group (-COOH) in its structure, which is central to many of its chemical reactions and applications in scientific research .
The synthesis of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid typically involves several methods aimed at achieving high yield and purity.
Methods:
Technical Details: The asymmetric hydrogenation process generally requires careful control of reaction parameters, including temperature, pressure, and catalyst concentration, to maximize yield while minimizing by-products.
The molecular structure of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid can be represented through various structural formulas:
CC(C)N1CC(CC1=O)C(=O)OInChI=1S/C8H13NO3/c1-5(2)9-4-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1The compound features a pyrrolidine ring with an oxo group (C=O) at position 5 and a carboxylic acid group at position 3. The presence of an isopropyl group at position 1 contributes to its chiral nature .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.19 g/mol |
| CAS Number | 428518-39-2 |
| InChI Key | YKWIPHFVESIOGN-LURJTMIESA-N |
(S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid participates in various chemical reactions due to its functional groups:
Types of Reactions:
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Grignard reagents | Dry ether or tetrahydrofuran |
The mechanism of action for (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator depending on the biological context:
The physical properties of (3S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid include:
Key chemical properties include:
The compound's boiling point is not specified in available literature but its stability under various conditions has been noted in synthesis protocols.
(S)-5-Oxo-1-(propan-2-yl)pyrrolidine-3-carboxylic acid has several significant applications in scientific research:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: